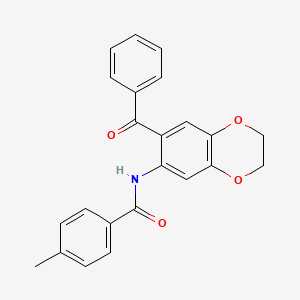

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

CAS No.:

Cat. No.: VC14888497

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19NO4 |

|---|---|

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23(26)24-19-14-21-20(27-11-12-28-21)13-18(19)22(25)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,24,26) |

| Standard InChI Key | UORZLRDHUCUKCE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3 |

Introduction

N-(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a complex organic compound featuring a benzodioxin core linked to a sulfonamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are enhanced by the presence of a benzoyl group that increases its lipophilicity. This allows it to penetrate biological membranes more effectively and interact with cellular targets.

Synthesis and Characterization

The synthesis of N-(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves several steps that can be monitored using techniques like thin-layer chromatography (TLC). Characterization is performed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and molecular weight.

Potential Applications

This compound has potential applications in pharmaceuticals due to its complex structure and potential biological activities. Research into its mechanisms and biological effects is ongoing, with a focus on exploring its interactions with cellular targets.

Mechanism of Action

While the exact mechanism of action is not fully understood, it is believed to involve interactions with specific cellular targets. Techniques like surface plasmon resonance (SPR) or fluorescence polarization are used to quantify these interactions.

Chemical Reactions

The compound can undergo various chemical reactions typical for sulfonamides, which are crucial for developing derivatives with enhanced biological activity or specificity. These reactions can be studied using standard organic chemistry techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume